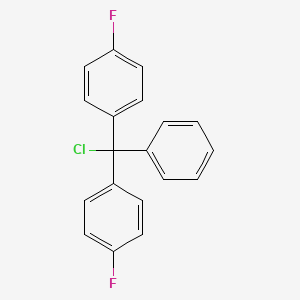

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Description

BenchChem offers high-quality 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPNFOAHWMDUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561893 | |

| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-54-4 | |

| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS 379-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with CAS registry number 379-54-4, is a halogenated aromatic organic compound. Its chemical structure, featuring a central methane carbon bonded to a phenyl group, a chlorine atom, and two 4-fluorophenyl groups, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development as a precursor to biologically active molecules. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and established chemical principles to provide a thorough technical resource.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Chlorobis(4-fluorophenyl)methane (CAS 27064-94-4)

| Property | Value |

| Molecular Formula | C₁₃H₉ClF₂ |

| Molecular Weight | 238.66 g/mol |

| Appearance | Liquid |

| Density | 1.28 g/mL at 25 °C |

| Boiling Point | 126-128 °C at 1 mmHg |

| Refractive Index | n20/D 1.557 |

Table 2: Predicted Spectroscopic Data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

The following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

| ¹H NMR (proton) | |

| Chemical Shift (δ) (ppm) | Multiplicity |

| 7.0 - 7.5 | Multiplet |

| ¹³C NMR (carbon) | |

| Chemical Shift (δ) (ppm) | Assignment |

| ~70-80 | C-Cl |

| ~115-135 | Aromatic carbons |

| ~160-165 (d, ¹JCF) | C-F |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| ~314/316 | [M]+, [M+2]+ (isotopic pattern for Cl) |

| Fragments corresponding to loss of Cl, phenyl, and fluorophenyl groups. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is not explicitly described in the reviewed literature. However, a plausible and efficient two-step synthesis can be proposed based on well-established Grignard reactions followed by chlorination of the resulting tertiary alcohol.

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of a phenyl Grignard reagent with 4,4'-difluorobenzophenone to form an intermediate tertiary alcohol, which is then chlorinated to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Methodology

Step 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol (Tertiary Alcohol Intermediate)

-

Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 4,4'-difluorobenzophenone, hydrochloric acid (aq.).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium to initiate the Grignard reaction. The initiation may be evidenced by bubble formation and a gentle reflux.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of 4,4'-difluorobenzophenone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

-

Materials: Bis(4-fluorophenyl)(phenyl)methanol, thionyl chloride (SOCl₂), pyridine (catalytic amount), anhydrous toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, dissolve the purified bis(4-fluorophenyl)(phenyl)methanol in anhydrous toluene.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride to the stirred solution at room temperature.

-

After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

-

Applications in Drug Development

While 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) itself is not known to have direct biological activity, its structural motif is a key component of various pharmacologically active molecules, particularly diarylmethylpiperazine derivatives. These derivatives have shown a broad spectrum of activities, highlighting the potential of the title compound as a crucial synthetic intermediate.

Precursor to Diarylmethylpiperazine Derivatives

The chloro-diarylmethyl moiety is a reactive handle for nucleophilic substitution with piperazine and its derivatives. This reaction is a common strategy for the synthesis of a wide range of biologically active compounds.

Caption: Role as an intermediate for bioactive molecules.

Potential Therapeutic Areas

Derivatives synthesized from this core structure have shown promise in several therapeutic areas, including:

-

Opioid Receptor Modulation: Diarylmethylpiperazines have been identified as potent and selective nonpeptidic delta opioid receptor agonists, with potential applications in pain management.

-

Antihistaminic Activity: Many first and second-generation antihistamines belong to the diarylmethylpiperazine class.

-

Calcium Channel Blockade: Some derivatives exhibit calcium channel blocking activity, relevant for cardiovascular and neurological disorders.

-

Anticancer and Anti-inflammatory Properties: Certain diarylmethylpiperazine analogs have demonstrated cytotoxic effects against cancer cell lines and inhibitory effects on inflammatory pathways.

The fluorination present in the 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) core is of particular interest in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Safety Information

Based on the safety data for the analogous compound Chlorobis(4-fluorophenyl)methane, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) should be handled with care. It is likely to be corrosive and may cause skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis, achievable through a robust Grignard-based protocol, provides access to a versatile building block for the construction of more complex molecules. The established and diverse biological activities of its diarylmethylpiperazine derivatives underscore its importance for researchers and scientists in the field of drug development. Further investigation into the direct properties and reactivity of this compound is warranted to fully exploit its potential in synthetic and medicinal chemistry.

physical and chemical properties of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a triarylmethane halide, a class of compounds with significant applications in organic synthesis and potential biological activities. Its structure, featuring two fluorinated phenyl rings and a chlorinated central carbon, suggests potential for use as an intermediate in the synthesis of more complex molecules, including dyes, molecular probes, and pharmacologically active agents. The presence of fluorine can enhance metabolic stability and binding affinity, making it an interesting scaffold for drug discovery. This guide provides a comprehensive overview of its physical and chemical properties, a putative synthetic pathway with detailed experimental protocols, and an analysis of its potential biological relevance based on related compounds.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₉H₁₃ClF₂ | Calculated |

| Molecular Weight | 314.76 g/mol | Calculated |

| CAS Number | 379-54-4 | Public Databases |

| Appearance | Predicted to be a solid at room temperature | Analogy to similar triarylmethanes |

| Melting Point | Not available | - |

| Boiling Point | ~385.6 °C at 760 mmHg | Predicted |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Insoluble in water. | Structural analogy |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (phenyl and fluorophenyl groups) are expected to appear in the range of 7.0-7.5 ppm. The integration would correspond to 13 protons. |

| ¹³C NMR | Aromatic carbons would appear between 120-145 ppm. The carbon attached to fluorine will show a characteristic large C-F coupling constant. The central chlorinated carbon is expected around 70-80 ppm. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic rings (~3050 cm⁻¹), C=C stretching of aromatic rings (1600-1450 cm⁻¹), C-F stretching (~1200-1100 cm⁻¹), and C-Cl stretching (~750-700 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 314. The isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M+) would be a key feature. |

Experimental Protocols

A plausible synthetic route for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) involves a three-step process, as direct synthesis methods are not documented. The following protocols are based on established organic chemistry reactions for similar compounds.

Workflow for the Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

An In-depth Technical Guide to the Molecular Structure of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this triarylmethyl halide. The guide summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and includes mandatory visualizations to illustrate the proposed synthetic pathway.

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a halogenated triarylmethyl compound, possesses a unique structural scaffold that is of interest in medicinal chemistry and materials science. Its structure, featuring two fluorinated phenyl rings and a chlorinated central carbon, suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the available information on this molecule to facilitate further research and development.

Molecular Structure and Properties

The core structure of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) consists of a central methane carbon atom bonded to a chlorine atom, a phenyl group, and two 4-fluorophenyl groups.

Table 1: Physicochemical Properties of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

| Property | Value |

| CAS Number | 379-54-4 |

| Molecular Formula | C₁₉H₁₃ClF₂ |

| Molecular Weight | 314.76 g/mol |

| Boiling Point | 385.614 °C at 760 mmHg |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The synthesis initiates with the reaction of a Grignarard reagent, phenylmagnesium bromide, with 4,4'-difluorobenzophenone. This reaction forms the intermediate, bis(4-fluorophenyl)(phenyl)methanol. The subsequent treatment of this alcohol with a chlorinating agent, such as thionyl chloride, is expected to yield the final product, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential synthetic pathways for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a key intermediate in various chemical and pharmaceutical applications. The information presented is based on established chemical principles and draws from existing literature on the synthesis of analogous diaryl(chloro)methane compounds. This document outlines two primary synthetic routes: a direct Friedel-Crafts reaction and a two-step approach commencing with a benzophenone precursor.

Pathway 1: Friedel-Crafts Alkylation of Fluorobenzene

The Friedel-Crafts reaction offers a direct method for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). This electrophilic aromatic substitution involves the reaction of fluorobenzene with a suitable electrophile, such as benzotrichloride, in the presence of a Lewis acid catalyst.

Experimental Protocol:

A general procedure for a Friedel-Crafts alkylation that can be adapted for this synthesis is as follows:

-

To a stirred solution of benzotrichloride (1 equivalent) in an excess of fluorobenzene (acting as both reactant and solvent) at 0-5 °C, slowly add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Logical Relationship for Friedel-Crafts Pathway

Caption: Friedel-Crafts Alkylation Workflow.

Pathway 2: Two-Step Synthesis from 4,4'-Difluorobenzophenone

This alternative pathway involves the reduction of a readily available benzophenone precursor followed by chlorination of the resulting benzhydrol. This method can offer advantages in terms of selectivity and milder reaction conditions.

Step 1: Reduction of 4,4'-Difluorobenzophenone

The first step is the reduction of 4,4'-difluorobenzophenone to bis(4-fluorophenyl)methanol.

-

Dissolve 4,4'-difluorobenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.

-

After the addition, the reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

-

Once the reaction is complete, the solvent is evaporated under reduced pressure.

-

The residue is then treated with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude bis(4-fluorophenyl)methanol, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Chlorination of bis(4-fluorophenyl)methanol

The final step is the conversion of the synthesized benzhydrol to the target chloride.

-

To a solution of bis(4-fluorophenyl)methanol (1 equivalent) in an inert solvent such as dichloromethane or toluene, add a chlorinating agent like thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 2-4 hours.

-

The completion of the reaction is monitored by TLC.

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Experimental Workflow for Two-Step Synthesis

Caption: Two-Step Synthesis Workflow.

Quantitative Data Summary

| Pathway | Reaction Step | Key Reagents | Typical Yield (%) |

| Pathway 1: Friedel-Crafts | Alkylation of Fluorobenzene | Benzotrichloride, AlCl₃ | 60 - 80 |

| Pathway 2: Two-Step | Reduction of 4,4'-Difluorobenzophenone | NaBH₄ | 90 - 98 |

| Chlorination of bis(4-fluorophenyl)methanol | SOCl₂ | 85 - 95 |

Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

This guide provides a foundational understanding of the synthetic approaches to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Researchers and drug development professionals are encouraged to use this information as a starting point for the development and optimization of robust and efficient synthetic processes. Further experimental investigation is necessary to determine the optimal conditions for each pathway.

In-depth Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) - Current Scientific Understanding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for the compound 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). A comprehensive review of publicly available scientific literature and databases was conducted to collate information regarding its biological activity, signaling pathways, and associated experimental data. The findings indicate a significant gap in the existing research landscape for this specific molecule.

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated organic compound with the chemical formula C₁₉H₁₃ClF₂. Its structure, characterized by a central chlorophenylmethylene group flanked by two fluorobenzene rings, suggests potential for biological activity. However, the extent of its investigation and characterization in a biological context remains limited. This document serves to summarize the available information and highlight areas for future research.

Current State of Research

Despite a thorough search of scientific databases and chemical supplier information, there is a notable absence of published research detailing the mechanism of action, biological activity, or any specific signaling pathways associated with 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The primary information available for this compound is related to its chemical identity and commercial availability.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 379-54-4 | [1][2][3] |

| Molecular Formula | C₁₉H₁₃ClF₂ | [1] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Applications (listed by suppliers) | Medicinal Chemistry, Biomedicine, Pharmaceutical intermediate, Chemical reagent, For R&D use only | [1] |

Analysis of Structurally Related Compounds

In the absence of direct data, a brief analysis of structurally related compounds was performed to infer potential areas of investigation. For instance, research on other bis(phenyl)methyl derivatives has explored a range of biological activities. One study on a different complex molecule, (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, demonstrated anti-ischaemic and neuroprotective activity.[4] Additionally, various N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines have been evaluated as monoamine oxidase B inhibitors in the context of Alzheimer's disease.[5] It is crucial to note that these are distinct molecules, and any extrapolation of their biological effects to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) would be purely speculative without direct experimental evidence.

Gaps in Knowledge and Future Directions

The lack of published data on the biological effects of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) represents a significant knowledge gap. To elucidate its potential mechanism of action, a systematic investigation is required. The following experimental workflow is proposed for initial screening and characterization.

Conclusion

Currently, there is no publicly available scientific literature detailing the mechanism of action, biological activity, or signaling pathways of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The information is limited to its chemical properties and availability as a research chemical. The scientific community is encouraged to undertake foundational research to explore the potential biological activities of this compound, which would be a prerequisite for any future drug development efforts. This guide will be updated as new information becomes available.

References

- 1. 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), CasNo.379-54-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. CAS No.379-54-4,4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) Suppliers [lookchem.com]

- 3. 379-54-4|4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)|BLD Pharm [bldpharm.com]

- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 5. Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Guide to Future Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a triarylmethane derivative, represents a promising yet underexplored scaffold in medicinal chemistry. While direct biological studies on this specific compound are limited, its structural analogs within the triarylmethane class have demonstrated a wide range of pharmacological activities, including potent anticancer and antimicrobial effects. The presence of two fluorine atoms, a common strategy to enhance metabolic stability and target affinity, further underscores its potential as a lead compound for novel therapeutic development. This technical guide outlines key potential research areas for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), providing detailed hypothetical experimental protocols and conceptual frameworks to stimulate and direct future investigations.

Chemical Properties and Synthesis

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated triarylmethane. A plausible synthetic route can be adapted from established methods for creating similar triarylmethyl compounds.

| Property | Value | Reference |

| CAS Number | 379-54-4 | N/A |

| Molecular Formula | C₁₉H₁₃ClF₂ | N/A |

| Molecular Weight | 314.76 g/mol | N/A |

| Appearance | Expected to be a powder or liquid | [1] |

| Storage | Store in a tightly closed container, in a cool, dry, well-ventilated area | [1] |

Hypothetical Synthesis Workflow:

A potential synthetic pathway could involve the Friedel-Crafts alkylation of fluorobenzene with benzoyl chloride, followed by chlorination.

Potential Research Area 1: Anticancer Activity

The triarylmethane scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting significant anticancer properties.[2] For instance, certain triarylmethanes linked to a triazole ring have demonstrated potent activity against colorectal cancer cells by inducing apoptosis through the inhibition of key survival signaling pathways like Akt and ERK.[2] The fluorine substitutions in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) may further enhance its anticancer potential by improving metabolic stability and target interaction.[3]

Proposed Signaling Pathway for Investigation:

Based on the activity of structurally related compounds, a potential mechanism of action could involve the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.

Experimental Protocol: In Vitro Cytotoxicity Assessment

This protocol outlines a standard MTT assay to determine the cytotoxic effects of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) on a panel of human cancer cell lines.

Workflow for Cytotoxicity Assessment:

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Potential Research Area 2: Antimicrobial Activity

Derivatives of triarylmethane have also been reported to possess antibacterial and antifungal properties. The lipophilic nature of the triarylmethyl core can facilitate membrane disruption, while the halogen substituents can modulate this activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) against a panel of pathogenic bacteria and fungi.

Workflow for MIC Determination:

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

-

DMSO

-

Sterile 96-well round-bottom plates

-

Spectrophotometer

-

Standard antibiotics and antifungals (positive controls)

Procedure:

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) presents a compelling starting point for the development of new therapeutic agents. Its triarylmethane core, decorated with fluorine atoms, suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. The proposed research areas and detailed experimental protocols in this guide offer a clear roadmap for the initial exploration of this compound's pharmacological profile.

Future research should focus on:

-

Synthesis and Characterization: Establishing a robust and scalable synthesis route and fully characterizing the compound.

-

Broad-Spectrum Screening: Evaluating its activity against a wider range of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile in preclinical animal models.

Through a systematic and rigorous investigation, the full therapeutic potential of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and its derivatives can be unlocked, potentially leading to the discovery of novel and effective treatments for pressing medical needs.

References

In-Depth Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), including its chemical identity, physicochemical properties, and currently available information on its synthesis and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity

IUPAC Name: 1-[chloro(4-fluorophenyl)phenylmethyl]-4-fluorobenzene[1]

Molecular Formula: C₁₉H₁₃ClF₂[2][4]

Molecular Weight: 314.76 g/mol [2][4]

Synonyms[5]

-

4,4'-(chloro(phenyl)methylene)bis(fluorobenzene)

-

1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene

-

Benzene, 1,1'-(chlorophenylmethylene)bis[4-fluoro-

-

SCHEMBL1443908

-

CTK8C1256

-

DTXSID50561893

-

ACT06675

-

CS-B0052

-

4869AB

-

ANW-66117

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Appearance | Light brown to brown solid | [3] |

| Boiling Point | 385.614 °C at 760 mmHg | [5] |

| Density | 1.246 g/cm³ | [3][5] |

| Refractive Index | 1.583 | [5] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3][4] |

Synthesis

Conceptual Experimental Protocol: Chlorination of Bis(4-fluorophenyl)phenylmethanol

This conceptual protocol is based on a documented synthesis for a similar compound and should be adapted and optimized for the specific synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Materials:

-

Bis(4-fluorophenyl)phenylmethanol

-

Acetyl chloride

-

Dichloromethane

-

Toluene

Procedure:

-

A solution of acetyl chloride in dichloromethane (e.g., 20%) is prepared.

-

Bis(4-fluorophenyl)phenylmethanol is added to the acetyl chloride solution at room temperature.

-

The resulting mixture is stirred for a period of time (e.g., 12 hours) to allow the reaction to proceed.

-

Following the reaction, the solvent is removed by evaporation.

-

Toluene is added to the residue and subsequently evaporated to yield the crude product, bis(4-fluorophenyl)phenylchloromethane.

-

Further purification of the crude product may be necessary, for which standard techniques such as chromatography or recrystallization would be employed.

Logical Workflow for the Conceptual Synthesis:

Caption: Conceptual workflow for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in any signaling pathways. The biological profile of this particular compound remains to be elucidated.

However, the broader class of substituted diphenylmethane derivatives has been the subject of various biological investigations. These studies have explored a range of activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. It is plausible that 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) may exhibit biological activities of interest, but this would require dedicated experimental evaluation.

Diagram of Unexplored Research Areas:

Caption: Potential areas for future investigation into the biological role of the compound.

Conclusion

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a well-defined chemical entity with established physicochemical properties. While a conceptual synthetic pathway exists, detailed experimental protocols are yet to be published. The most significant knowledge gap lies in its biological activity and potential applications in drug development. This technical guide serves as a foundational document, summarizing the current state of knowledge and highlighting the opportunities for future research to explore the therapeutic potential of this compound. the opportunities for future research to explore the therapeutic potential of this compound.

References

- 1. 379-54-4 | 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amadis.lookchem.com [amadis.lookchem.com]

Solubility Profile of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the chemical intermediate 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate precise and reliable solubility data in their own laboratory settings. The outlined protocol is based on established principles of solubility determination for organic compounds. Additionally, a visual representation of the experimental workflow is provided to facilitate a clear understanding of the process.

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with the CAS Number 10355-13-2, is a halogenated aromatic compound. Its structural characteristics, featuring two fluorophenyl groups and a chlorophenylmethyl moiety, suggest a nonpolar nature. Consequently, it is anticipated to exhibit greater solubility in nonpolar organic solvents as opposed to polar solvents. While qualitative inferences can be drawn from its use in chemical syntheses, where it may be dissolved in solvents for reaction and purification, precise quantitative solubility data is essential for various applications, including process development, formulation, and quality control. This guide provides a robust framework for the experimental determination of this critical physicochemical property.

Predicted Solubility

Based on the principle of "like dissolves like," 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is expected to be soluble in a range of common organic solvents. A qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Benzene, Diethyl ether | High | The nonpolar nature of the compound aligns with the nonpolar characteristics of these solvents. |

| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile | Moderate | Some degree of solubility is expected due to dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol, Water | Low to Insoluble | The presence of hydrogen bonding in these solvents makes them poor solvents for nonpolar compounds. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in the diluted solution using a validated HPLC or GC method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)

-

Method Validation

A validated analytical method is paramount for obtaining accurate solubility data. Key validation parameters include:

-

Linearity: Establish a calibration curve with a series of known concentrations to demonstrate a linear relationship between concentration and instrument response.

-

Accuracy: Determine the closeness of the measured values to the true values.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Specificity: Ensure that the analytical signal is solely from the analyte of interest and not from any impurities or solvent components.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of a compound in an organic solvent.

Conclusion

Theoretical Exploration of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific theoretical studies on 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) are not extensively available in current literature, this technical guide outlines a comprehensive theoretical approach for its investigation. This document serves as a roadmap for researchers, providing a detailed workflow, standard computational methodologies, and expected data outputs for a thorough in silico analysis of this halogenated diphenylmethane derivative. The protocols and data tables presented herein are based on established computational chemistry practices for similar halogenated organic compounds and substituted diphenylmethanes.

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of new derivatives. Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these molecular characteristics at the atomic level. This guide details the necessary steps to perform a comprehensive theoretical analysis of the title compound.

Proposed Theoretical Workflow

A typical workflow for the theoretical investigation of a molecule like 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) involves several key stages, from initial structure preparation to the analysis of its electronic and spectroscopic properties. The following diagram illustrates this logical progression.

Spectroscopic Characterization of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a triarylmethyl halide. The structural complexity and the presence of key functional groups necessitate a thorough spectroscopic characterization to confirm its identity and purity. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl-H |

| ~ 6.90 - 7.10 | Multiplet | 8H | Bis(fluorophenyl)-H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, ¹JCF) | C-F of fluorophenyl rings |

| ~ 140 - 145 | Quaternary C of phenyl and fluorophenyl rings |

| ~ 128 - 132 | CH of phenyl and fluorophenyl rings |

| ~ 115 - 120 (d, ²JCF) | CH ortho to F in fluorophenyl rings |

| ~ 80 - 85 | Central quaternary carbon (C-Cl) |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -110 to -120 | 4-Fluorophenyl |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Strong | Aromatic C=C stretch |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-F stretch |

| 850 - 800 | Strong | p-disubstituted benzene C-H bend |

| 800 - 750 | Strong | C-Cl stretch |

| 750 - 700 | Strong | Monosubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z Ratio | Ion |

| ~ 314/316 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| ~ 279 | [M-Cl]⁺ (Loss of chlorine) |

| ~ 202 | [M-C₆H₅Cl]⁺ or [M-C₆H₄F]⁺ (Fragmentation of aryl groups) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-15 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16-32 scans are averaged.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used, and several thousand scans are typically required for a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of +50 to -250 ppm. Proton decoupling is generally applied.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. The sample is dissolved in a volatile solvent and injected into the GC. For less volatile compounds, direct infusion via a syringe pump after dissolving in a suitable solvent (e.g., methanol, acetonitrile) can be used with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, typically at 70 eV. ESI or APCI are softer ionization techniques used for direct infusion.

-

Analysis: The mass spectrum is recorded, typically over a mass-to-charge (m/z) range of 50-500.

Workflow and Visualization

The general workflow for the spectroscopic analysis of a chemical compound is depicted below.

Caption: General workflow for spectroscopic analysis.

This diagram illustrates the logical progression from sample preparation through data acquisition and analysis to the final structural confirmation of the compound. Each spectroscopic technique provides complementary information that, when combined, allows for an unambiguous determination of the chemical structure.

Commercial Suppliers and Technical Profile of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a fluorinated organic compound of interest in medicinal chemistry and materials science. This document outlines its commercial availability, key physicochemical properties, a detailed synthesis protocol, and safety information.

Commercial Availability

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS No. 379-54-4) is available from several commercial chemical suppliers, primarily based in China. These suppliers offer the compound in various quantities, from milligrams to kilograms, catering to both research and bulk manufacturing needs. Notable suppliers include:

-

Dayang Chem (Hangzhou) Co., Ltd.[1]

-

Amadis Chemical Co., Ltd.[1]

-

SAGECHEM LIMITED[1]

-

Chamflyer Chemicals Co.Ltd[1]

-

Shanghai Haoyuan Chemexpress Co., Ltd.[1]

-

BLDpharm[2]

-

Crysdot LLC

-

Vitaia[3]

Physicochemical Properties

A summary of the key quantitative data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 379-54-4 | [4][5] |

| Molecular Formula | C₁₉H₁₃ClF₂ | [4][5] |

| Molecular Weight | 314.76 g/mol | [4][5] |

| Boiling Point | 385.614 °C at 760 mmHg | N/A |

| Purity | ≥ 95% |

Synthesis and Experimental Protocols

The synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a two-step process. The first step involves the synthesis of the precursor alcohol, bis(4-fluorophenyl)phenylmethanol, via a Grignard reaction. The subsequent step is the chlorination of this alcohol to yield the final product.

Step 1: Synthesis of Bis(4-fluorophenyl)phenylmethanol

Experimental Protocol:

-

To a stirred solution of 4,4'-difluorobenzophenone (20 g, 0.092 mol) in tert-butylmethyl ether (150 mL) at room temperature, add phenylmagnesium bromide (100 mL, 0.1 mol) dropwise.

-

After the addition is complete, heat the reaction mixture at reflux for 3 hours.

-

Cool the solution to room temperature and pour it into ice-cold aqueous 1.0 M HCl (100 mL).

-

Extract the organic layer with ethyl acetate (2 x 50 mL).

-

Dry the combined organic extracts over sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain bis(4-fluorophenyl)phenylmethanol as a pale brown oil.

-

Dry the crude product in vacuo for 2 hours. This crude material can be used in the next step without further purification.[6]

Step 2: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Experimental Protocol:

-

In a two-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude bis(4-fluorophenyl)phenylmethanol (10 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 50 mL).

-

Slowly add acetyl chloride (10 mmol) to the solution through the side neck of the flask.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water (10 mL).

-

Extract the product with a suitable organic solvent (e.g., chloroform, 2 x 10 mL).

-

Wash the organic layer with 10% sodium carbonate (Na₂CO₃) solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).[7][8]

Synthesis Workflow

Caption: Synthetic pathway for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Applications in Drug Development

While specific biological activities or signaling pathways for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological relevance. The bis(4-fluorophenyl)methyl moiety is a key component in several antipsychotic drugs, including fluspirilene, pimozide, and penfluridol, where it is part of a pharmacophore that interacts with dopamine transporters.[4][9] The introduction of a chloro(phenyl)methylene group could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for various biological targets.

The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[10] Therefore, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) represents a scaffold that could be further functionalized and explored for its potential in drug discovery, particularly in the development of novel central nervous system agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Safety Information

A comprehensive, verified Safety Data Sheet (SDS) for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) was not available in the public domain at the time of this review. As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed and up-to-date safety information, it is recommended to request an SDS directly from the supplier.

References

- 1. CAS No.379-54-4,4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) Suppliers [lookchem.com]

- 2. 379-54-4|4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)|BLD Pharm [bldpharm.com]

- 3. 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) 95% CAS 379-54-4 | Vitaia.pl [vitaia.pl]

- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 5. nexconn.com [nexconn.com]

- 6. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), and its close analogue 4,4'-difluorobenzhydryl chloride, are versatile reagents in organic synthesis, primarily serving as key intermediates in the preparation of pharmaceuticals and potentially as protecting groups for alcohols and amines. Their reactivity is centered around the benzylic chloride, which is susceptible to nucleophilic substitution. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound and its analogues in various synthetic transformations.

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) belongs to the class of diarylmethyl halides, which are valuable building blocks in organic chemistry. The presence of the fluorine atoms can enhance the pharmacological properties of the final products, such as metabolic stability and binding affinity. These compounds are precursors to a variety of molecules, including active pharmaceutical ingredients (APIs). The primary application highlighted in the literature is the synthesis of compounds targeting the central nervous system.

Applications in Pharmaceutical Synthesis

The difluorobenzhydryl moiety is a common scaffold in a number of neurologically active compounds. 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and its non-phenylated analogue serve as key electrophiles for the introduction of this pharmacophore.

Synthesis of Flunarizine

Flunarizine is a selective calcium channel antagonist used in the management of migraine and vertigo. Its synthesis involves the N-alkylation of a piperazine derivative with a 4,4'-difluorobenzhydryl halide.

Reaction Scheme:

Caption: Synthetic workflow for Flunarizine.

Experimental Protocol: Synthesis of Flunarizine

Step 1: Synthesis of 4,4'-Difluorobenzhydryl Chloride from 4,4'-Difluorobenzhydrol

-

To a solution of 4,4'-difluorobenzhydrol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or benzene), add thionyl chloride (1.5-3.0 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., benzene or dichloromethane).

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 4,4'-difluorobenzhydryl chloride, which can often be used in the next step without further purification.

Step 2: N-alkylation of N-cinnamylpiperazine

-

Dissolve N-cinnamylpiperazine (1.0 equivalent) and 4,4'-difluorobenzhydryl chloride (1.0 equivalent) in acetonitrile.

-

Add potassium carbonate (2.0 equivalents) as a base.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Flunarizine.

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |

| 4,4'-Difluorobenzhydrol | 1.0 | Benzene | Room Temp. | 30 min | ~88% |

| N-Cinnamylpiperazine | 1.0 | Acetonitrile | Reflux | Varies | Varies |

Table 1: Summary of Reaction Conditions for Flunarizine Synthesis.

Synthesis of M1 Muscarinic Receptor Antagonists

Carbamate derivatives of 4,4'-difluorobenzhydrol have shown high affinity and selectivity for the M1 muscarinic acetylcholine receptor, a target for therapies against neurological disorders like Alzheimer's disease. The synthesis involves the reaction of an amine with a carbonylating agent, followed by coupling with 4,4'-difluorobenzhydrol.

Experimental Workflow:

Application Notes and Protocols for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), also known as 4,4'-(chloromethylene)bis(fluorobenzene), as a pivotal chemical intermediate in the synthesis of atypical dopamine transporter (DAT) inhibitors. This document details the synthetic pathways, experimental protocols, and biological activities of the resulting compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a diarylmethyl halide that serves as a versatile building block for introducing the bis(4-fluorophenyl)methyl moiety into target molecules. This structural motif is of significant interest in the development of central nervous system (CNS) active compounds, particularly atypical dopamine transporter (DAT) inhibitors. These inhibitors are being investigated as potential therapeutics for substance use disorders, attention deficit hyperactivity disorder (ADHD), and other neurological conditions. Unlike typical DAT inhibitors such as cocaine, which are associated with high abuse potential, atypical inhibitors exhibit a distinct pharmacological profile, potentially by stabilizing an inward-facing conformation of the transporter.[1][2][3]

This document focuses on the application of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in the synthesis of a series of atypical DAT inhibitors, including the notable compound JJC8-091.

Synthetic Applications: Synthesis of Atypical Dopamine Transporter Inhibitors

The primary application of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is as a precursor for the synthesis of modafinil analogs and other atypical DAT inhibitors. The synthetic route generally involves a nucleophilic substitution reaction at the benzylic carbon, displacing the chloride with a suitable nucleophile. A key synthetic pathway leads to the formation of sulfinyl-containing piperazine derivatives, such as JJC8-091.[4]

General Synthetic Scheme

The synthesis of the target atypical DAT inhibitors from 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) can be summarized in the following multi-step sequence:

-

Thioether Formation: Nucleophilic substitution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) with a thiol, such as 2-mercaptoethan-1-ol, to form a thioether alcohol.

-

Activation of the Alcohol: Conversion of the hydroxyl group of the thioether alcohol into a better leaving group, for example, through an Appel reaction to form a bromide.

-

Alkylation of an Amine: Nucleophilic substitution of the activated thioether with a cyclic amine, such as 1,4-diazepane, to introduce the desired heterocyclic moiety.

-

Functionalization of the Amine: Further modification of the cyclic amine, for instance, by epoxide ring-opening, to introduce additional functional groups.

-

Oxidation of the Thioether: Oxidation of the thioether to a sulfoxide, which is a critical step for the biological activity of the final compounds.

Experimental Workflow Diagram

References

- 1. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Included are predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a discussion of the expected spectral features. This information is intended to assist researchers in the identification and characterization of this compound, which is a valuable building block in medicinal chemistry and materials science.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |

| Fluorophenyl-H (ortho to C-Cl) | 7.10 - 7.25 | Multiplet (apparent doublet of doublets) | 4H |

| Fluorophenyl-H (meta to C-Cl) | 6.95 - 7.10 | Multiplet (apparent triplet) | 4H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in CDCl₃.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl | 60 - 70 |

| Phenyl C (quaternary) | 140 - 142 |

| Phenyl C (CH) | 128 - 130 |

| Fluorophenyl C (quaternary, C-F) | 161 - 164 (d, ¹JCF ≈ 245 Hz) |

| Fluorophenyl C (quaternary, C-C) | 135 - 137 (d, ⁴JCF ≈ 3 Hz) |

| Fluorophenyl C (CH, ortho to C-F) | 115 - 117 (d, ²JCF ≈ 21 Hz) |

| Fluorophenyl C (CH, meta to C-F) | 130 - 132 (d, ³JCF ≈ 8 Hz) |

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8% D).

-

Sample Concentration: Weigh approximately 5-10 mg of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

¹H NMR Spectroscopy Parameters:

| Parameter | Recommended Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

| Temperature | 298 K |

¹³C NMR Spectroscopy Parameters:

| Parameter | Recommended Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.5 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically phase the transformed spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the TMS signal (δ = 0.00 ppm). Calibrate the ¹³C spectrum using the CDCl₃ triplet (δ = 77.16 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both the ¹H and ¹³C spectra.

-

Data Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualized Workflows

The following diagrams illustrate the experimental and data analysis workflows for the NMR analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical flow of NMR data analysis and interpretation.

Application Note: Identification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and qualitative analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is critical for purity assessment, impurity profiling, and quality control in the context of chemical research and pharmaceutical development. The protocol outlines sample preparation, instrument parameters, and data analysis procedures.

Introduction

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable identification is essential for ensuring the quality and consistency of this compound in its intended applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical solution, providing high-resolution separation with the definitive identification capabilities of mass spectrometry. This document provides a detailed methodology for the GC-MS analysis of this specific analyte.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible GC-MS results.

Standard Solution Preparation:

-

Prepare a stock solution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Matrix Preparation (e.g., reaction mixture):

-

For liquid samples, a liquid-liquid extraction may be necessary. Dilute the sample with deionized water and extract with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

For solid samples, dissolve a precisely weighed quantity in a suitable solvent and dilute to fall within the calibration range.

GC-MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized based on the specific instrumentation.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[1] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[2][3] |

| Inlet Temperature | 280°C[1] |

| Injection Volume | 1 µL[2][3] |

| Injection Mode | Splitless[2][4] |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15 °C/min, hold for 10 min.[5] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[1] |

| Ionization Energy | 70 eV[2][6] |

| Mass Range | m/z 50-500[1] |

| Transfer Line Temperature | 280°C[2] |

| Ion Source Temperature | 250°C[2] |

Data Analysis and Interpretation

Qualitative Analysis

The identification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is achieved by comparing its retention time and mass spectrum with that of a known standard.

-

Retention Time: The peak corresponding to the target analyte in the total ion chromatogram (TIC) should have a consistent retention time compared to the standard.

-

Mass Spectrum: The acquired mass spectrum of the analyte peak should be compared with a reference spectrum from a library (e.g., NIST, Wiley) or a previously analyzed standard.[7] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.[8][9]

Predicted Mass Fragmentation

The mass spectrum of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (Molecular Formula: C₁₉H₁₃ClF₂) is expected to exhibit a characteristic fragmentation pattern upon electron ionization.

Table 2: Predicted Key Mass Fragments and Isotopic Patterns

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 314/316 | [C₁₉H₁₃ClF₂]⁺ | Molecular Ion (M⁺). The M+2 peak will be approximately one-third the intensity of the M⁺ peak due to the ³⁷Cl isotope. |

| 279 | [C₁₉H₁₃F₂]⁺ | Loss of a Chlorine radical (•Cl) from the molecular ion. |

| 201 | [C₁₃H₈F₂]⁺ | Loss of the chlorophenyl group. |

| 109 | [C₆H₄F]⁺ | Fluorophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene-containing compounds.[8] |

Experimental Workflow

Caption: Experimental workflow for the identification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) using GC-MS.

Conclusion